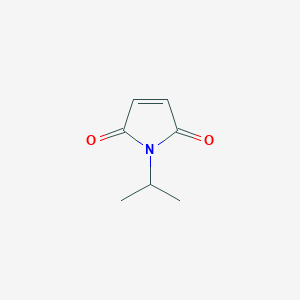

5-Méthyl-1,3-oxazolidin-2-one

Vue d'ensemble

Description

5-Methyl-1,3-oxazolidin-2-one: A Detailed Overview

Introduction 5-Methyl-1,3-oxazolidin-2-one is a compound with significant importance in synthetic organic chemistry. Its molecular structure and properties make it a versatile precursor in various chemical reactions and syntheses.

Synthesis Analysis

- Electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 offers an efficient and environmentally friendly method. This process avoids harmful chemicals and catalysts, achieving good to excellent yields (Feroci et al., 2005).

- Another approach involves using 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones as precursors for N-methyl α- and β-amino acids synthesis (Hughes & Sleebs, 2008).

- Synthesis methods also include the use of enantiomerically pure aziridines to produce functionalized oxazolidin-2-ones (Sim et al., 2003).

Molecular Structure Analysis

- Studies have demonstrated the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, showing the ability of these molecules to fold into ordered structures (Lucarini & Tomasini, 2001).

- Spectral behavior studies of 5-methyl-3-phenyl-1,3-oxazolidin-2-ones highlight their existence in trans and cis forms, indicating the dynamic nature of their molecular structure (Nishiyama et al., 1986).

Chemical Reactions and Properties

- Reactions of 5-methylene-1,3-dioxolan-2-ones with amines result in the formation of 2-oxazolidinones, a process dependent on the basicity of the amines (Chernysheva et al., 1999).

- A novel synthesis method for 5-functionalized oxazolidin-2-ones from propargylic tert-butylcarbamates, catalyzed by gold(I), demonstrates the compound's reactivity and potential in creating diverse structures (Buzas & Gagosz, 2006).

Physical Properties Analysis

- The physical properties, such as solubility and stability of 5-methyl-1,3-oxazolidin-2-one, are influenced by its molecular structure and the synthesis method used. However, specific studies focusing on its comprehensive physical properties analysis are not available in the current literature.

Chemical Properties Analysis

- The chemical properties of 5-methyl-1,3-oxazolidin-2-one, such as its reactivity with different chemical groups, stereoelectronic effects, and its role as a precursor in various syntheses, have been explored in several studies. These studies highlight its versatility and importance in organic synthesis.

Applications De Recherche Scientifique

Synthèse stéréosélective des oxazolidin-2-ones

La 5-Méthyl-1,3-oxazolidin-2-one est utilisée dans la synthèse stéréosélective des oxazolidin-2-ones . La synthèse est basée sur une combinaison d'une aldol asymétrique et d'un protocole de Curtius modifié, qui utilise une fermeture de cycle intramoléculaire efficace pour accéder rapidement à une gamme de blocs de construction d'oxazolidin-2-ones .

Synthèse totale de la (−)-Cytoxazone

Le composé est également utilisé dans la synthèse totale de la (−)-cytoxazone . Cette stratégie permet une synthèse totale asymétrique simple et concise de la (−)-cytoxazone .

Découverte de médicaments

La this compound peut être utilisée dans les premières phases de la découverte de médicaments . Les échafaudages d'oxazolidin-2-one synthétisés à l'aide de ce composé fournissent une méthode prometteuse pour les premières phases de la découverte de médicaments .

Synthèse des oxazolidinones d'Evans

Le composé est utilisé dans la synthèse des oxazolidinones d'Evans . Ces oxazolidinones ont été largement utilisées dans la synthèse de produits naturels et de composés pharmacologiquement actifs .

Activité antibactérienne

Un dérivé de la this compound a montré une bonne activité antimicrobienne contre les souches de Staphylococcus aureus isolées d'animaux atteints d'infection à la mammite bovine .

Intermédiaires de synthèse clés

Les oxazolidin-2-ones fonctionnalisées, telles que la this compound, font partie des composés hétérocycliques les plus intéressants, avec des utilisations à la fois comme produits pharmaceutiques et comme intermédiaires de synthèse clés

Mécanisme D'action

Target of Action

5-Methyl-1,3-oxazolidin-2-one, like other oxazolidin-2-ones, primarily targets bacterial protein synthesis . The compound binds to the bacterial ribosome, specifically at the peptidyl transferase center . This center is crucial for the formation of peptide bonds during protein synthesis .

Mode of Action

The compound’s interaction with its target leads to the inhibition of protein synthesis . By binding to the peptidyl transferase center, it prevents the formation of a functional 70S-initiation complex, which is essential for the initiation of protein synthesis . This disruption in protein synthesis affects the survival and growth of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methyl-1,3-oxazolidin-2-one is the protein synthesis pathway . The compound’s action leads to the disruption of this pathway, preventing the formation of new proteins and thereby inhibiting bacterial growth .

Pharmacokinetics

Other oxazolidin-2-ones, such as linezolid, are known for their excellent oral bioavailability . They are also known to distribute well throughout the body, reaching various tissues and body fluids .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from growing and multiplying . This makes it effective against various types of bacteria, including those that are resistant to other antibiotics .

Action Environment

The action of 5-Methyl-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the presence of other compounds or substances in the environment can affect the compound’s stability and efficacy . Additionally, the pH and temperature of the environment can also impact the compound’s action .

Orientations Futures

The synthesis and study of oxazolidin-2-ones, including 5-Methyl-1,3-oxazolidin-2-one, continue to be an active area of research due to their potential applications in medicine and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

Propriétés

IUPAC Name |

5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXQSHUXIJOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030688 | |

| Record name | 5-Methyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072-70-4 | |

| Record name | 5-Methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1072-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1072-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)

![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)